molecular formula C8H11N5O B2566733 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile CAS No. 103184-16-3

5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

Cat. No.: B2566733
CAS No.: 103184-16-3
M. Wt: 193.21 g/mol
InChI Key: GBLMKEBHZNMGPD-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, DMSO-d₆)

  • Pyrazole H-1 : Singlet at δ 12.8 ppm (broad, exchanges with D₂O).
  • Morpholine protons :
    • CH₂-O-CH₂ : Triplet at δ 3.73 ppm (J = 4.6 Hz).
    • CH₂-N-CH₂ : Triplet at δ 3.19 ppm (J = 4.6 Hz) .
  • Amino group : Broad singlet at δ 6.2 ppm (2H, -NH₂) .

¹³C NMR (100 MHz, DMSO-d₆)

  • C≡N : δ 117.3 ppm (carbonitrile carbon).
  • Pyrazole ring :
    • C-3 : δ 145.1 ppm (substituted by morpholine).
    • C-4 : δ 112.3 ppm (adjacent to -CN).
    • C-5 : δ 153.2 ppm (substituted by -NH₂) .
  • Morpholine carbons :
    • OCH₂ : δ 66.3 ppm .
    • NCH₂ : δ 50.0 ppm .

Table 3: ¹³C NMR chemical shifts

Carbon Position δ (ppm) Assignment
C-3 (pyrazole) 145.1 Bonded to morpholine
C-4 (pyrazole) 112.3 Adjacent to -CN
C-5 (pyrazole) 153.2 Bonded to -NH₂
OCH₂ (morpholine) 66.3 Oxygen-linked methylene
NCH₂ (morpholine) 50.0 Nitrogen-linked methylene

Properties

IUPAC Name

5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c9-5-6-7(10)11-12-8(6)13-1-3-14-4-2-13/h1-4H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLMKEBHZNMGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (CAS No. 103184-16-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that may influence its biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C8H11N5OC_8H_{11}N_5O. Its structure includes a pyrazole ring, an amino group, and a morpholine moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight181.21 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations showed that this compound exhibits significant activity against various pathogens. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point in recent research. In particular, studies indicate that this compound may inhibit cell proliferation in several cancer cell lines. For example, it has shown promising results against HeLa and HepG2 cells, with IC50 values indicating potent antiproliferative effects . The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity could make it a candidate for treating conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated strong inhibition against S. aureus and E. coli, with an MIC of approximately 0.25 μg/mL for the most active derivative .
  • Anticancer Evaluation : In a comparative study on cancer cell lines, this compound exhibited IC50 values ranging from 10 to 20 μM against HeLa cells, significantly affecting cell viability compared to controls .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It is hypothesized that this compound interacts with receptors involved in inflammatory responses, thereby modulating cytokine release.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile is its role in the development of anticancer agents. Research has demonstrated that derivatives of pyrazole compounds exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) . The synthesis of novel pyrazole derivatives using this compound has led to compounds with enhanced anticancer properties.

CompoundCancer Cell LineIC50 Value (µM)
Compound AMCF-712.5
Compound BHepG28.3
Compound CA54910.1

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific signaling pathways, such as the p38 mitogen-activated protein kinase pathway, which is crucial for cancer cell proliferation and survival .

Synthetic Applications

Synthesis of Novel Compounds

This compound serves as a versatile building block in synthetic organic chemistry. It has been utilized in the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives, which have shown promising biological activities . The compound's reactivity allows for the introduction of different substituents that can modify its pharmacological properties.

Case Study: Synthesis Pathway

In a recent study, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives starting from this compound. The synthetic pathway involved multiple steps, including cyclization and functional group modifications, resulting in compounds that exhibited significant antimicrobial and anticancer activities .

Pharmacological Studies

Inhibition Studies

Pharmacological evaluations have indicated that derivatives of this compound possess inhibitory effects on various enzymes relevant to disease processes. For instance, some derivatives have been tested for their ability to inhibit kinases associated with cancer progression, showcasing their potential as targeted therapies .

Enzyme TargetedCompound TestedInhibition (%)
p38 MAPKCompound D40
EGFR KinaseCompound E55

Toxicity Assessments

Toxicity studies are crucial for evaluating the safety profile of new compounds. Some studies have indicated that certain derivatives maintain low toxicity levels while exhibiting potent biological activities, making them suitable candidates for further development .

Comparison with Similar Compounds

Substituent Variations and Their Impact

Pyrazole-4-carbonitrile derivatives differ primarily in substituents at positions 1 (R₁) and 3 (R₃). Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile 103184-16-3 C₈H₁₁N₅O 193.21 R₃ = morpholin-4-yl
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile 51516-70-2 C₁₀H₇FN₄ 202.19 R₁ = 4-fluorophenyl
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 51516-68-8 C₁₀H₇ClN₄ 218.64 R₁ = 3-chlorophenyl
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile 103646-82-8 C₁₁H₁₀N₄ 198.23 R₁ = 4-methylphenyl
5-Amino-3-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile - C₁₀H₇FN₄ 202.19 R₃ = 2-fluorophenyl

Key Observations :

  • Electronic Effects : The morpholin-4-yl group (electron-rich due to oxygen) contrasts with halogenated aryl groups (e.g., 4-fluorophenyl, 3-chlorophenyl), which are electron-withdrawing. This affects reactivity in cyclization and substitution reactions .
  • Steric Effects : Bulky substituents like morpholine (R₃) or p-tolyl (R₁) may hinder nucleophilic attack at position 4 compared to smaller groups like methylthio .
  • Solubility : Morpholine derivatives exhibit higher polarity and solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogs, which are more lipophilic .

Physical and Spectral Properties

  • Melting Points: Morpholine derivatives (e.g., this compound) typically exhibit lower melting points (<200°C) compared to halogenated analogs (e.g., 259–260°C for bromophenyl derivatives) due to reduced crystallinity .
  • NMR Profiles: The morpholine group generates distinct signals: δ ~3.6 ppm (m, 4H, N-CH₂-O) in ¹H NMR and δ ~66–67 ppm (morpholine carbons) in ¹³C NMR, absent in non-heterocyclic analogs .

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